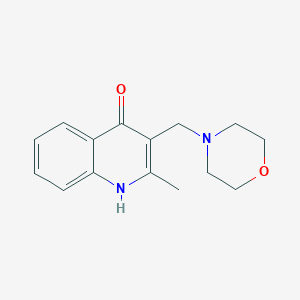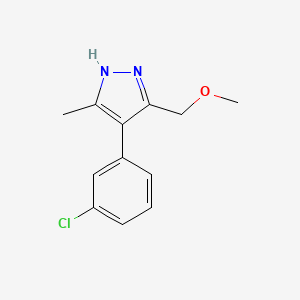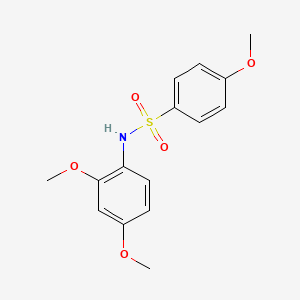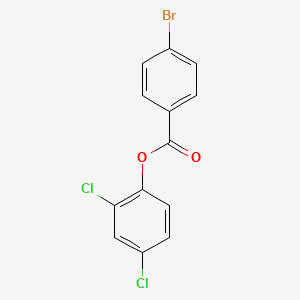![molecular formula C12H17N3O3 B5619948 5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5619948.png)
5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals that exhibit interesting and varied biological and chemical properties. Pyrazole derivatives, in particular, have been the subject of extensive research due to their potential applications in various fields, including pharmacology and material science. The research on similar compounds can offer valuable insights into the synthesis, molecular structure, chemical reactions, and properties of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".
Synthesis Analysis
The synthesis of related pyrazole and oxazolidine derivatives often involves condensation reactions, as demonstrated by Asiri and Khan (2010), who synthesized a related compound through condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine. This method, confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, indicates a potential pathway for synthesizing the target compound (Asiri & Khan, 2010).
Molecular Structure Analysis
Research on similar compounds has utilized various spectroscopic techniques to elucidate molecular structures. For example, structural confirmation through IR, 1H NMR, 13C NMR, and mass spectrometry is common, providing detailed insights into the molecular architecture and functional groups present in these compounds. This suggests that a similar analytical approach would be effective for the detailed molecular analysis of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".
Chemical Reactions and Properties
The chemical reactivity of pyrazole and oxazolidine derivatives, including their interactions with various reagents and conditions, can shed light on the possible reactions and stability of the target compound. For instance, the research by Karanewsky et al. (2016) on novel bitter modifying flavour compounds provides insights into oxidative metabolism and the formation of conjugates, suggesting pathways for the metabolic and chemical transformation of related compounds (Karanewsky et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline structure, can provide valuable information for understanding the physical behavior of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione". Research on similar compounds, like the work by Hook (1947), offers insights into methods for modifying physical properties through chemical synthesis (Hook, 1947).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, pH stability, and tautomerism, are crucial for understanding the chemical behavior of the target compound. Studies, like the one by Shablykin et al. (2008), which explore the reactions of similar compounds with nitrogen-containing bases, can provide insights into the chemical properties and reactivity patterns of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione" (Shablykin et al., 2008).
Propiedades
IUPAC Name |
5,5-dimethyl-3-[3-(4-methylpyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-7-13-14(8-9)5-4-6-15-10(16)12(2,3)18-11(15)17/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXUPYMLFCWRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCN2C(=O)C(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)


![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
![N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5619883.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)

![9-[(8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)carbonyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619911.png)

![5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5619932.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5619940.png)
![1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone](/img/structure/B5619950.png)